Di(1-adamantyl)chlorophosphine (DACP) is an organophosphorus compound belonging to the class of phosphine ligands. It features two adamantyl groups (tricyclic cages) bound to a central phosphorus atom, with a chlorine atom completing the coordination sphere around phosphorus []. DACP finds significance in scientific research due to its ability to form stable and sterically bulky complexes with transition metals. These complexes are employed as catalysts in various organic transformations [, ].
DACP possesses a trigonal pyramidal structure around the central phosphorus atom. The two adamantyl groups and the chlorine atom occupy the three equatorial positions, while a lone pair of electrons occupies the apical position []. The bulky adamantyl groups contribute to the steric hindrance of the molecule, influencing its reactivity and the properties of the metal complexes it forms [].
DACP can be synthesized through the reaction of dichloro(1-adamantyl)phosphine with an organolithium reagent, such as n-butyllithium. The reaction scheme is as follows []:
(Ad-Cl2P) + 2LiBu → (Ad2PCl) + 2LiCl (Ad = Adamantyl)
The primary application of DACP lies in its ability to form complexes with transition metals. These complexes serve as catalysts in various organic transformations, including:
The specific reaction mechanisms for these processes involve the coordinated action of the transition metal center and the DACP ligand. The bulky adamantyl groups of DACP can influence the regioselectivity and stereoselectivity of these reactions [].
DACP does not possess a direct biological effect. Its significance lies in its ability to form complexes with transition metals, which then act as catalysts in various organic reactions.
DACP is classified as a hazardous material. It can be harmful upon inhalation, ingestion, or skin contact.
Di(1-adamantyl)chlorophosphine serves as a crucial ligand in various transition-metal-catalyzed cross-coupling reactions, forming carbon-carbon bonds between different organic molecules. These reactions are fundamental tools in organic synthesis, enabling the construction of complex molecules with precise control over their structures.
Some notable cross-coupling reactions employing di(1-adamantyl)chlorophosphine include:
The steric bulk of di(1-adamantyl)chlorophosphine contributes to its effectiveness in these reactions by:
Beyond cross-coupling reactions, di(1-adamantyl)chlorophosphine finds applications in other areas of scientific research:
The synthesis of di(1-adamantyl)chlorophosphine typically involves the reaction of adamantane with phosphorus pentachloride. The general steps include:
Di(1-adamantyl)chlorophosphine finds applications primarily in:
Di(1-adamantyl)chlorophosphine shares similarities with other organophosphorus compounds, particularly those containing bulky groups. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Di(phenyl)phosphine | Bulky aromatic groups | Less sterically hindered than di(1-adamantyl)chlorophosphine |
Tri(1-adamantyl)phosphine | Three adamantyl groups | Greater steric hindrance; more reactive |
Di(n-butyl)phosphine | Aliphatic groups | More soluble in non-polar solvents |
Di(1-naphthyl)phosphine | Bulky naphthyl groups | Exhibits different electronic properties |
Di(1-adamantyl)chlorophosphine stands out due to its dual adamantyl groups, which provide significant steric hindrance compared to other phosphines, influencing its reactivity and potential applications in catalysis.
The synthesis of di(1-adamantyl)chlorophosphine involves sophisticated methodologies that exploit the unique reactivity patterns of adamantane derivatives with phosphorus-containing reagents. The primary synthetic approach utilizes a Friedel-Crafts alkylation mechanism where adamantane reacts with phosphorus trichloride in the presence of aluminum chloride catalyst. This foundational methodology proceeds through the initial formation of di(1-adamantyl)phosphinic chloride, which serves as a crucial intermediate in the overall synthetic sequence. The reaction conditions typically require anhydrous environments and controlled temperatures to prevent undesired side reactions and ensure optimal yields.
Alternative synthetic pathways have been developed utilizing phosphonium salt intermediates, where di(1-adamantyl)phosphine undergoes quaternization reactions followed by deprotonation sequences. These methodologies represent significant improvements over earlier protocols that required harsh reaction conditions involving n-butyllithium at elevated temperatures. The nucleophilic substitution approach allows for milder reaction conditions and improved reproducibility, making it particularly attractive for large-scale synthesis applications.
The formation of phosphorus-adamantyl bonds can also be achieved through direct phosphorylation reactions using phosphorus pentachloride and anhydrous ammonia in the presence of palladium catalysts. This method provides an alternative route that circumvents some of the limitations associated with Friedel-Crafts conditions, particularly when dealing with sensitive functional groups or when selectivity issues arise.
Table 1: Synthetic Methods for Di(1-adamantyl)chlorophosphine Formation
Method | Starting Materials | Catalyst | Yield | Reaction Conditions |
---|---|---|---|---|
Friedel-Crafts | Adamantane + PCl₃ | AlCl₃ | 93% | Anhydrous, controlled temperature |
Phosphonium Salt | Ad₂PH + alkyl halide | Et₃N | 90% | Room temperature, mild conditions |
Direct Phosphorylation | Adamantane + PCl₅ | Pd catalyst | 85% | Anhydrous NH₃ atmosphere |
The optimization of phosphorylation routes has focused extensively on maximizing yield while minimizing the formation of undesired byproducts and improving reaction selectivity. Critical parameters affecting the efficiency of these reactions include temperature control, solvent selection, and the precise stoichiometric ratios of reactants. Research has demonstrated that the reaction of adamantane with phosphorus trichloride under Friedel-Crafts conditions can achieve yields exceeding 93% when optimized reaction parameters are employed.
Solvent effects play a crucial role in determining reaction outcomes, with non-polar solvents generally favoring the desired phosphorylation pathways while minimizing competitive side reactions. The choice of temperature profile significantly impacts both reaction rate and selectivity, with careful temperature ramping protocols yielding superior results compared to constant temperature approaches. Studies have shown that gradual warming from -78°C to room temperature over extended periods provides optimal control over the reaction progression.
The implementation of continuous monitoring techniques using phosphorus-31 nuclear magnetic resonance spectroscopy allows for real-time assessment of reaction progress and enables precise control over reaction endpoints. This analytical approach has proven invaluable for optimizing reaction conditions and identifying optimal stopping points to maximize yield while preventing overreaction or degradation of desired products.
Purification methodologies have been refined to address the challenges associated with the moisture sensitivity and air stability of intermediate compounds. Crystallization from ethanol systems has emerged as an effective purification technique, providing high-purity products suitable for subsequent synthetic transformations or direct application in catalytic systems.
Crystallographic investigations of di(1-adamantyl)chlorophosphine reveal a distinctive trigonal pyramidal geometry around the phosphorus center, consistent with the presence of a lone pair of electrons occupying one of the tetrahedral positions. Single-crystal X-ray diffraction studies demonstrate that the phosphorus atom adopts a distorted tetrahedral arrangement with bond angles significantly deviated from ideal tetrahedral geometry due to the substantial steric bulk of the adamantyl substituents.
The phosphorus-carbon bond lengths to the adamantyl groups typically measure approximately 1.85-1.87 Angstroms, reflecting the sp³ hybridization of the phosphorus center and the strain imposed by the bulky substituents. The phosphorus-chlorine bond length is characteristically shorter at approximately 2.04 Angstroms, indicating the higher electronegativity of chlorine and the partial ionic character of this bond.
Crystallographic analysis reveals significant conformational constraints imposed by the adamantyl groups, resulting in restricted rotation around the phosphorus-carbon bonds. The crystal packing demonstrates efficient space filling despite the substantial molecular volume occupied by the adamantyl substituents, with intermolecular interactions primarily governed by van der Waals forces rather than specific hydrogen bonding or π-π stacking interactions.
Table 2: Crystallographic Parameters for Di(1-adamantyl)chlorophosphine
Parameter | Value | Standard Deviation |
---|---|---|
P-C bond length | 1.86 Å | ±0.02 Å |
P-Cl bond length | 2.04 Å | ±0.01 Å |
C-P-C bond angle | 108.5° | ±1.2° |
C-P-Cl bond angle | 105.2° | ±0.8° |
Crystal system | Orthorhombic | - |
Space group | P2₁2₁2₁ | - |
The adamantyl substituents exert profound steric effects that significantly influence the molecular conformation and reactivity patterns of di(1-adamantyl)chlorophosphine. Computational studies utilizing density functional theory calculations have quantified the steric bulk using Tolman cone angle measurements, revealing values approaching 170°, indicating exceptionally high steric demand compared to conventional alkyl phosphines.
The rigid cage-like structure of the adamantyl groups creates a protective steric environment around the phosphorus center, significantly reducing susceptibility to oxidation and hydrolysis compared to less sterically hindered phosphine analogs. This steric protection contributes to the enhanced air stability observed for this compound relative to other organophosphines, though moisture sensitivity remains a concern due to the electrophilic nature of the phosphorus-chlorine bond.
Conformational analysis demonstrates that the adamantyl groups preferentially adopt orientations that minimize steric repulsion while maximizing stabilizing C-H···π interactions between adjacent adamantyl frameworks. Nuclear magnetic resonance studies reveal restricted conformational mobility, with exchange processes occurring on timescales much slower than the nuclear magnetic resonance observation window at ambient temperatures.
The steric effects extend beyond simple geometric considerations to influence electronic properties through hyperconjugative interactions between the adamantyl C-H bonds and the phosphorus center. These electronic effects contribute to the unique reactivity profile observed for this compound, including enhanced selectivity in nucleophilic substitution reactions and modified coordination behavior compared to less sterically demanding phosphine derivatives.
Table 3: Steric Parameters and Electronic Properties
Property | Di(1-adamantyl)chlorophosphine | Comparative Reference |
---|---|---|
Tolman Cone Angle | 170° | 145° (tricyclohexylphosphine) |
Percent Buried Volume | 42% | 28% (triphenylphosphine) |
³¹P NMR Chemical Shift | 120 ppm | 63 ppm (triphenylphosphine) |
Oxidation Half-life (air) | 4 hours | 30 minutes (typical alkylphosphines) |
The Tolman electronic parameter serves as the fundamental metric for evaluating the electron-donating ability of phosphine ligands, with measurements typically conducted using nickel tricarbonyl complexes of the general formula [Ni(CO)₃(PR₃)] [17] [20]. For Di(1-adamantyl)chlorophosphine, the electronic properties are significantly influenced by the presence of two bulky adamantyl substituents and the electronegative chlorine atom bonded to phosphorus [4].
The adamantyl groups contribute substantial electron density to the phosphorus center through their alkyl character, as alkylphosphines generally exhibit superior electron-donating properties compared to arylphosphines due to the greater electronegativity of sp² hybridized carbon atoms relative to sp³ hybridized carbons [20]. Research on tri(1-adamantyl)phosphine has demonstrated exceptionally low Tolman electronic parameter values of 2052.1 cm⁻¹, positioning it among the most electron-rich phosphine ligands available, comparable to or exceeding the donor strength of tri(tert-butyl)phosphine [5] [17].
However, the presence of the chlorine substituent in Di(1-adamantyl)chlorophosphine substantially modifies the electronic properties compared to purely alkyl-substituted phosphines . The electronegativity of chlorine (3.16 on the Pauling scale) creates an electron-withdrawing effect that counteracts the electron-donating nature of the adamantyl groups [21]. This results in a more moderate donor strength compared to tri(1-adamantyl)phosphine, with the phosphorus-chlorine bond exhibiting characteristics typical of electron-deficient phosphorus centers .
Computational studies utilizing density functional theory calculations have revealed that the molecular electrostatic potential minimum values for adamantyl-substituted phosphines correlate strongly with their experimental Tolman electronic parameters [18] [23]. The polarizability of adamantyl groups contributes significantly to the electronic properties, with the Taft polarizability parameter showing direct correlation with enhanced electron-donating ability [5].
Phosphine Ligand | Tolman Electronic Parameter (cm⁻¹) | Donor Strength Classification |
---|---|---|
Tri(1-adamantyl)phosphine | 2052.1 | Very Strong Donor |
Tri(tert-butyl)phosphine | 2056.1 | Very Strong Donor |
Triphenylphosphine | 2068.9 | Moderate Donor |
Tris(trifluoromethyl)phosphine | 2111.0 | Strong Acceptor |
The steric properties of Di(1-adamantyl)chlorophosphine are dominated by the exceptional bulk of the adamantyl substituents, which represent some of the largest alkyl groups commonly employed in phosphine ligand design [7] [8]. Cone angle measurements, following the Tolman methodology of determining the apex angle of a cone centered at the metal with edges touching the van der Waals radii of the outermost atoms, reveal substantial steric hindrance [7].
Computational analysis using combined molecular mechanics and density functional theory approaches has established that adamantyl-substituted phosphines exhibit cone angles approaching 170° when bound to transition metal centers [7]. This value significantly exceeds the cone angles of commonly used phosphines such as triphenylphosphine (145°) and tri(tert-butyl)phosphine (182°) [7] [8].
The three-dimensional structure of adamantyl groups creates a cage-like environment around the phosphorus center, with the rigid tricyclic framework preventing conformational flexibility that might otherwise reduce steric interactions . Advanced computational methods utilizing the FindConeAngle tool have demonstrated that cone angle values are responsive to the coordination environment, with measurements typically decreasing in the order: linear coordination > tetrahedral coordination > octahedral coordination [7] [8].
Percent buried volume (%Vbur) calculations provide additional quantification of steric effects, with adamantyl-substituted phosphines showing values comparable to the most sterically demanding ligands in organometallic chemistry [5] [7]. The combination of two adamantyl groups in Di(1-adamantyl)chlorophosphine creates a highly congested coordination environment that significantly influences both reactivity and selectivity in catalytic applications .
Coordination Environment | Cone Angle (°) | Steric Classification |
---|---|---|
Linear [AuCl(P)] | 175-180 | Extremely Bulky |
Tetrahedral [Ni(CO)₃(P)] | 170-175 | Very Bulky |
Octahedral [IrCl₃(CO)₂(P)] | 165-170 | Very Bulky |
Phosphorus-31 nuclear magnetic resonance spectroscopy provides exceptional insight into the electronic environment of phosphorus-containing compounds, with Di(1-adamantyl)chlorophosphine exhibiting characteristic chemical shifts in the range of 100-120 ppm [27]. This chemical shift range is typical for phosphines bearing electron-withdrawing substituents, with the chlorine atom causing a significant downfield shift compared to purely alkyl-substituted phosphines [25] [27].
Comparative analysis with analogous phosphines reveals distinct spectroscopic signatures that reflect both electronic and steric influences [25] [26]. Tri(1-adamantyl)phosphine exhibits ³¹P chemical shifts around -5 to -10 ppm, demonstrating the substantial electronic difference introduced by chlorine substitution [12]. The chemical shift difference of approximately 110-130 ppm between Di(1-adamantyl)chlorophosphine and tri(1-adamantyl)phosphine directly correlates with the electron-withdrawing effect of the halogen substituent [27].
Proton nuclear magnetic resonance analysis reveals the characteristic adamantyl pattern with multiple overlapping signals in the aliphatic region [6] [11]. The rigid cage structure of adamantyl groups produces well-resolved multiplets typically observed between 1.6-2.1 ppm, with the bridgehead protons appearing as distinctive singlets [6]. Integration patterns confirm the presence of two equivalent adamantyl substituents, with total integration corresponding to 30 protons from the adamantyl framework [6].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected adamantyl carbon framework with signals distributed across the aliphatic region [6] [11]. The quaternary carbons appear around 28-30 ppm, while the methylene carbons resonate at approximately 36-42 ppm [6]. The coupling between phosphorus and carbon nuclei provides additional structural confirmation, with two-bond and three-bond P-C coupling constants ranging from 5-25 Hz depending on the specific carbon environment [25].
Nucleus | Chemical Shift Range (ppm) | Coupling Pattern | Reference Compound |
---|---|---|---|
³¹P | 100-120 | Singlet | Di(1-adamantyl)chlorophosphine |
³¹P | -5 to -10 | Singlet | Tri(1-adamantyl)phosphine |
¹H | 1.6-2.1 | Complex multiplets | Adamantyl protons |
¹³C | 28-42 | Multiple signals | Adamantyl carbons |
Density functional theory calculations provide detailed insight into the electronic structure of Di(1-adamantyl)chlorophosphine, with particular emphasis on the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics [13] [14]. The frontier molecular orbital analysis reveals significant contributions from both the phosphorus lone pair and the adamantyl substituents, with the orbital composition reflecting the mixed electronic nature of the compound [13] [15].
The highest occupied molecular orbital exhibits substantial phosphorus character, typically comprising 60-80% phosphorus orbital contribution, consistent with the expected behavior of phosphine ligands [13] [16]. The adamantyl groups contribute to the orbital through hyperconjugative interactions, enhancing the overall electron density at phosphorus while providing steric protection [13]. The presence of chlorine introduces low-lying unoccupied orbitals that can participate in back-bonding interactions with electron-rich metal centers [14] [16].
Computational analysis using hybrid density functional theory methods with effective core potentials accurately reproduces experimental observables such as nuclear magnetic resonance chemical shifts and vibrational frequencies [9] [14]. The calculated molecular electrostatic potential minimum at phosphorus provides quantitative correlation with experimental Tolman electronic parameters, validating the computational approach [18] [22].
Natural bond orbital analysis reveals the charge distribution within the molecule, with significant positive charge accumulation on phosphorus due to the electronegative chlorine substituent [14] [15]. The adamantyl groups exhibit slight negative charges, consistent with their electron-donating character, while the chlorine atom carries substantial negative charge [15]. This charge distribution pattern directly influences the reactivity and coordination behavior of the compound [14].
Frontier molecular orbital energy calculations demonstrate energy gaps typical of phosphine compounds, with the highest occupied molecular orbital-lowest unoccupied molecular orbital gap reflecting the moderate donor-acceptor balance created by the mixed substituent pattern [13] [16]. The orbital energies correlate with experimentally observed reactivity patterns, particularly in metal coordination and substitution reactions [14] [15].
Orbital Type | Energy (eV) | Primary Character | Contribution (%) |
---|---|---|---|
Highest Occupied Molecular Orbital | -5.2 to -5.8 | Phosphorus lone pair | 65-75 |
Lowest Unoccupied Molecular Orbital | -1.8 to -2.4 | P-Cl σ* antibonding | 45-55 |
Highest Occupied Molecular Orbital-1 | -6.8 to -7.2 | Adamantyl C-H bonding | 70-80 |
Lowest Unoccupied Molecular Orbital+1 | -0.9 to -1.5 | P-C σ* antibonding | 40-50 |
Flammable;Corrosive